4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJYLKAKLKARMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is through the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-4-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Imidazolines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical structure. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects. The compound may also interact with DNA and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Physicochemical and Functional Properties
- Aromaticity and Reactivity: The target compound’s fully aromatic imidazole enables π-π stacking interactions, unlike the non-aromatic dihydroimidazole in ’s analog . The methyl group at C4 may sterically hinder interactions compared to unsubstituted imidazoles (e.g., histamine) .
Solubility and Bioavailability :
Synthetic Utility :
- The oxane-imidazole scaffold serves as a versatile building block for drug discovery, similar to the aniline-dihydroimidazole in .
Biological Activity
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₇Cl₂N₃O, characterized by its unique structural features that include a 4-methyl-1H-imidazole ring and an oxanamine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure contributes to its solubility and reactivity, making it suitable for various biological applications. The dihydrochloride salt form enhances its water solubility, facilitating its use in biological assays and therapeutic contexts.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been well-documented. Studies show that compounds with similar structural features can exhibit activity against a range of bacterial and fungal strains. For instance, metal complexes of imidazole derivatives have been found to enhance antimicrobial efficacy compared to their non-complexed forms . The interaction of this compound with microbial targets could similarly yield beneficial effects.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The imidazole ring can modulate enzyme activity by binding to active sites, potentially influencing metabolic pathways relevant to disease processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1H-Imidazol-4-yl)propan-2-amine | Imidazole ring with propyl side chain | Antimicrobial properties |
| 2-Methylimidazole | Methyl group on imidazole | Used in pharmaceuticals |
| 5-Methylimidazole | Methyl group at position 5 | Potential anticancer activity |
The unique oxanamine structure combined with the imidazole ring in this compound may confer distinct biological activities not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of imidazole-containing compounds. For example, research into substituted imidazoles has revealed their potential as somatostatin receptor agonists, indicating a broader therapeutic application in endocrine disorders . Additionally, studies on the antioxidant capacity of related compounds suggest that structural modifications can significantly enhance bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride?
- Methodology :
- Step 1 : Synthesize the oxane-4-amine core via reductive amination or nucleophilic substitution of oxane derivatives (e.g., 4-oxooxane) with ammonia or protected amines.
- Step 2 : Introduce the 4-methylimidazole moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation with pre-functionalized imidazole precursors.
- Step 3 : Purify intermediates via column chromatography or recrystallization. Final dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol/water) .
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. The oxane ring conformation and imidazole substituent orientation are critical for verifying stereochemistry .
- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., oxane C4-amine at δ ~3.2 ppm, imidazole protons at δ ~7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO·2HCl).
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity in catalytic systems?
- Approach :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze electron density at the amine and imidazole sites. Predict nucleophilic/electrophilic behavior.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to assess stability and interaction with biological targets (e.g., enzymes) .
- Validation : Compare computational results with experimental kinetics (e.g., reaction rates in cross-coupling or hydrogenation reactions).
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Case Example : If NMR suggests axial amine conformation but XRD shows equatorial orientation:
- Re-examine Data : Check for solvent effects in XRD (e.g., lattice interactions) or dynamic averaging in NMR.
- Variable-Temperature NMR : Probe conformational flexibility of the oxane ring .
- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns or Raman spectroscopy for ring puckering analysis .
Q. How is the compound's stability assessed under varying pH and temperature conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures.
- Outcome : Dihydrochloride salts generally exhibit enhanced stability in acidic conditions but may hydrolyze in basic media .
Q. What pharmacological screening approaches are used for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cellular Uptake : Radiolabel the compound (e.g., C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting.
- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies. Use LC-MS/MS for plasma concentration analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
